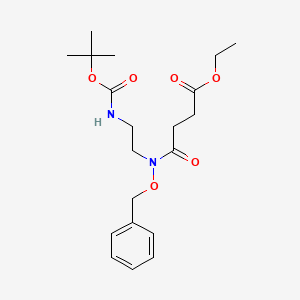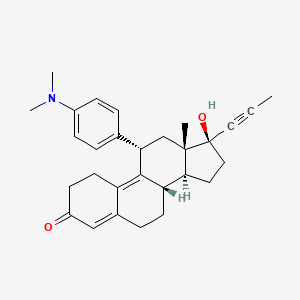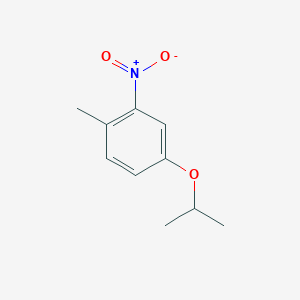
Fexofenadinone Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fexofenadinone Hydrochloride is a second-generation antihistamine used primarily to treat allergy symptoms such as hay fever and urticaria. It is a selective peripheral H1 receptor antagonist, which means it blocks the action of histamine at the H1 receptor sites, preventing the symptoms associated with allergies . Unlike first-generation antihistamines, this compound does not cross the blood-brain barrier, thus minimizing sedative effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fexofenadinone Hydrochloride typically involves the reduction of a carboxylate derivative, followed by hydrolysis with a base such as alkali metal hydroxides to obtain the carboxylic acid derivative . The process may also involve the use of potassium bicarbonate aqueous solution and methylene dichloride for extraction and washing . The final product is obtained by dissolving this compound in ethanol, followed by drying under reduced pressure .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes the use of high-performance liquid chromatography (HPLC) for the quantitative determination of the compound in bulk drug and pharmaceutical dosage forms .
Análisis De Reacciones Químicas
Types of Reactions: Fexofenadinone Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the ZnBr2-catalyzed transposition of α-haloketones to terminal carboxylic acids and microbial oxidation of non-activated C-H bonds are notable reactions .
Common Reagents and Conditions: Common reagents used in these reactions include ZnBr2 for catalysis and microbial agents for oxidation. The conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include carboxylic acid derivatives and other intermediates that are crucial for the synthesis of this compound .
Aplicaciones Científicas De Investigación
Fexofenadinone Hydrochloride has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antihistamine action and the development of new antihistamine drugs . In biology, it is used to investigate the role of histamine in allergic reactions and other physiological processes . In medicine, it is used to treat allergic rhinitis, chronic idiopathic urticaria, and other allergic conditions . Industrially, it is used in the formulation of various pharmaceutical products .
Mecanismo De Acción
Fexofenadinone Hydrochloride works by selectively blocking the H1 receptors in the gastrointestinal tract, large blood vessels, and bronchial smooth muscle . This prevents the activation of these receptors by histamine, thereby preventing the symptoms associated with allergies . The compound does not cross the blood-brain barrier, which minimizes its sedative effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include Cetirizine, Loratadine, and Desloratadine . These compounds are also second-generation antihistamines used to treat allergic conditions.
Uniqueness: Fexofenadinone Hydrochloride is unique in its minimal sedative effects compared to other antihistamines like Cetirizine . It also has a favorable safety profile, making it suitable for use in individuals who require minimal cognitive and psychomotor impairment .
Propiedades
Número CAS |
153439-43-1 |
|---|---|
Fórmula molecular |
C32H38ClNO4 |
Peso molecular |
536.1 g/mol |
Nombre IUPAC |
2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C32H37NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28,37H,9,14,19-23H2,1-2H3,(H,35,36);1H |
Clave InChI |
WQPDEFGECAUPKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13846433.png)
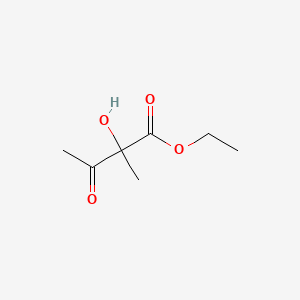
![5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13846451.png)
![Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13846457.png)
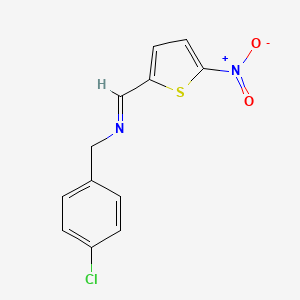
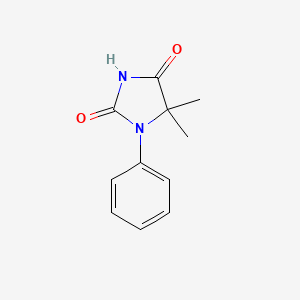
![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13846466.png)
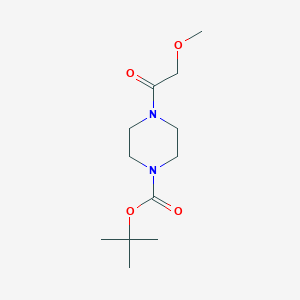
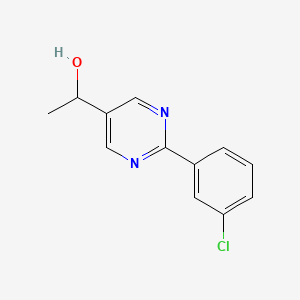
![2-[[2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid](/img/structure/B13846483.png)
![{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine Hydrochloride](/img/structure/B13846498.png)
